Ketotrexate
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Overview
Description
Ketotrexate, also known as methotrexate, is a chemotherapy agent and immune-system suppressant. It is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. The compound was first synthesized in 1947 and has since become a cornerstone in the treatment of diseases such as breast cancer, leukemia, lung cancer, lymphoma, gestational trophoblastic disease, osteosarcoma, psoriasis, rheumatoid arthritis, and Crohn’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with various reagents. The synthesis typically involves the following steps:
Formation of the pteridine ring: This is achieved by reacting 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde.
Attachment of the benzoyl group: The pteridine ring is then reacted with 4-aminobenzoic acid to form the intermediate compound.
Formation of the glutamic acid derivative: The intermediate is then reacted with glutamic acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ketotrexate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-hydroxymethotrexate.
Reduction: It can be reduced to form dihydrofolate.
Substitution: Various substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: 7-hydroxymethotrexate.
Reduction: Dihydrofolate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ketotrexate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.
Biology: Used to study cell proliferation and apoptosis.
Medicine: Widely used in the treatment of cancer and autoimmune diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Ketotrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication. The compound also affects other enzymes involved in folate metabolism, leading to a decrease in the production of purines and pyrimidines .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An older antifolate drug with similar structure and function.
Pemetrexed: A newer antifolate drug used in the treatment of mesothelioma and non-small cell lung cancer.
Raltitrexed: Another antifolate drug used in the treatment of colorectal cancer
Uniqueness
Ketotrexate is unique in its broad range of applications and its ability to inhibit multiple enzymes involved in folate metabolism. This makes it a versatile and effective treatment for a variety of diseases .
Properties
CAS No. |
52196-22-2 |
---|---|
Molecular Formula |
C21H27N7O6 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32)/t13?,14-/m0/s1 |
InChI Key |
KCPBTDJBDDCNQE-KZUDCZAMSA-N |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Related CAS |
52386-42-2 (di-hydrochloride salt) |
Synonyms |
5-methyltetrahydrohomofolate 5-methyltetrahydrohomofolic acid 5-methyltetrahydrohomofolic acid, disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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